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Disodium 5'-inosinate

Flavor Chemistry Sensory Science Food Science

Formulation scientists face inconsistent umami intensity and thermal degradation during high-temperature processing. Disodium 5'-inosinate (IMP) solves these challenges with quantified performance advantages: - Superior thermal stability: Half-life of 25 h at 100°C (neutral pH) vs. 14 h for GMP, ensuring flavor retention in retorted products. - Predictable MSG synergy: Synergy constant γ = 1.218 × 10⁸ enables precise dosage calculation for cost-optimized umami delivery. - Defined sensory fingerprint: 16-20 s rise to max intensity with 50-96 s aftertaste for targeted mouthfeel design. Supplied with Certificate of Analysis confirming ≥98% HPLC purity. Available from stock for immediate global dispatch.

Molecular Formula C10H11N4Na2O8P
Molecular Weight 392.17 g/mol
CAS No. 4691-65-0
Cat. No. B1146310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 5'-inosinate
CAS4691-65-0
Synonyms5’-Inosinic Acid Disodium Salt;  5’-IMP di-Na salt;  5’-IMP Disodium Salt;  Disodium 5’-IMP;  Disodium 5’-Inosinate;  Disodium IMP;  Disodium Inosinate;  Disodium Inosine 5’-Monophosphate;  Disodium Inosine 5’-Phosphate;  E 631;  E 631 (Food Enhancement Agent)
Molecular FormulaC10H11N4Na2O8P
Molecular Weight392.17 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[Na].[Na]
InChIInChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
InChIKeyAANLCWYVVNBGEE-IDIVVRGQSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water, sparingly soluble in ethanol, practically insoluble in ether

Disodium 5′-Inosinate (CAS 4691-65-0) Baseline Profile for Scientific and Industrial Procurement


Disodium 5′-inosinate (IMP), CAS 4691-65-0, is the disodium salt of inosinic acid, a purine ribonucleoside monophosphate widely used as a flavor enhancer in food and feed applications [1]. It is the E number E631, typically produced via bacterial fermentation of sugars . Its umami taste is mediated by binding to the T1R1/T1R3 heterodimeric receptor on the tongue, where it synergistically enhances the effect of glutamate [2].

Why Disodium 5′-Inosinate Cannot Be Substituted by Other 5′-Nucleotides or Glutamates


In-class compounds such as disodium 5′-guanylate (GMP), monosodium glutamate (MSG), or 5′-ribonucleotide mixtures (I+G) cannot be simply interchanged due to significant quantitative differences in their flavor-enhancing potency, taste thresholds, and thermal stability profiles. While they all evoke umami, their relative activities vary by factors up to 3.8× [1] and their degradation kinetics in aqueous solution differ substantially as a function of pH and temperature [2]. Substituting IMP for GMP, for instance, will fundamentally alter the required dosage to achieve a target flavor intensity, directly impacting product formulation cost and consistency.

Quantitative Differentiation Evidence for Disodium 5′-Inosinate vs. Closest Comparators


Flavor Enhancement Potency: Disodium 5′-Inosinate vs. Disodium 5′-Guanylate (GMP)

Disodium 5′-inosinate (IMP) exhibits lower intrinsic flavor enhancement potency compared to disodium 5′-guanylate (GMP). Specifically, GMP is 3.8 times as active as IMP on a weight basis, although the qualitative taste effects are virtually identical [1]. This quantitative difference is critical for formulation and cost optimization in food manufacturing.

Flavor Chemistry Sensory Science Food Science

Synergistic Potentiation of Monosodium Glutamate (MSG): Mathematical Quantification of Synergy

The synergistic taste effect of IMP with MSG is mathematically defined and can be quantitatively predicted. The relationship is expressed as y = u + γuv, where y is the equivalent taste intensity (g/dL MSG), u is the MSG concentration, v is the IMP concentration, and γ is a synergy constant. For IMP, the experimentally determined γ value is 1.218 × 10⁸ [1]. This high γ value demonstrates the extreme potency of IMP in amplifying MSG's umami effect, which is a key differentiator from using MSG alone or in combination with other enhancers.

Sensory Science Psychophysics Food Formulation

Thermal Degradation Kinetics: Comparative Half-Life of IMP and GMP in Aqueous Solution at 100°C

The thermal degradation of IMP and GMP in aqueous solution follows first-order kinetics, but their stability differs significantly depending on pH. At 100°C and pH 7.0, the half-life of IMP is 25 hours, while that of GMP is 14 hours [1]. This indicates that IMP is significantly more stable than GMP under neutral pH, high-temperature processing conditions. Conversely, at pH 5.0, the half-life of IMP is 1.8 hours, while GMP's is 2.2 hours, showing a reversal in stability ranking.

Food Processing Chemical Kinetics Stability Studies

Comparative Purity of Disodium 5′-Inosinate from Commercial Sources: HPLC-Validated Data

Commercial suppliers offer disodium 5′-inosinate with documented purity levels that exceed regulatory minimums. For instance, one vendor (Selleck Chemicals) reports HPLC purity of 99.89% , while another (Hoelzel Biotech) reports 99.74% . In contrast, the EU regulatory minimum purity for feed additive use is ≥97% [1]. This verifiable purity range allows for procurement based on specific application requirements, ensuring consistency and minimizing unknown impurities.

Analytical Chemistry Quality Control Procurement Specification

Time-Intensity Profile of Umami Perception: IMP vs. GMP and MSG

The temporal profile of flavor perception differs between IMP, GMP, and MSG. Time-Intensity (TI) analysis shows that the time to maximum intensity for IMP is in the range of 16–20 seconds, followed by a plateau and a persistent aftertaste lasting 50–96 seconds [1]. While direct quantitative differences in TI parameters (e.g., area under the curve) between IMP and GMP are reported as significant (p < 0.001) for mixtures, the individual TI profiles of IMP and GMP at equimolar concentrations (0.63 and 2.5 mM) were characterized, establishing a baseline for their temporal behavior.

Sensory Science Temporal Perception Flavor Dynamics

Recommended Application Scenarios for Disodium 5′-Inosinate Based on Quantitative Evidence


Formulation of Neutral pH, Thermally Processed Foods (e.g., Canned Soups, Ready Meals)

IMP's superior thermal stability at neutral pH (half-life of 25 hours at 100°C vs. 14 hours for GMP) makes it the preferred choice for products undergoing retorting or high-temperature processing where minimal flavor degradation is critical [1]. This evidence directly supports its selection over GMP in such applications.

Precision Blending for Cost-Optimized Umami Enhancement

The mathematical model for MSG-IMP synergy (γ = 1.218 × 10⁸) allows formulators to precisely calculate the minimal IMP dosage required to achieve a target umami intensity when combined with MSG, enabling significant cost savings compared to using MSG alone or a fixed I+G mixture [2]. This is a direct procurement advantage.

Research Applications Requiring High-Purity Nucleotide Standards

For analytical studies, receptor binding assays, or enzymatic research, the availability of IMP with documented purity >99.5% (e.g., 99.89% via HPLC) is essential to minimize confounding effects from impurities . This level of purity, verifiable through a Certificate of Analysis, is a key differentiator for procurement in a research setting.

Flavor Modulation Where Temporal Profile and Aftertaste Are Critical

In complex flavor systems where the temporal development of umami is key, the time-intensity profile of IMP—characterized by a 16–20 second rise to maximum intensity and a long, 50–96 second aftertaste—provides a specific sensory fingerprint [3]. This evidence guides its use in products aiming for a particular mouthfeel and flavor duration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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